N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that features a furan ring and a pyrazole ring connected through an ethyl linker to a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carboxaldehyde under acidic conditions . The resulting intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes involved in oxidative stress, while the pyrazole ring can inhibit certain signaling pathways related to inflammation and cancer . The pivalamide group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide .
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide .
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-6-7-17-10-11(9-16-17)12-5-4-8-19-12/h4-5,8-10H,6-7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOMPXHTSSBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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